ZEN-3219

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

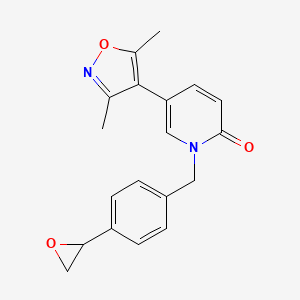

C19H18N2O3 |

|---|---|

Peso molecular |

322.4 g/mol |

Nombre IUPAC |

5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[[4-(oxiran-2-yl)phenyl]methyl]pyridin-2-one |

InChI |

InChI=1S/C19H18N2O3/c1-12-19(13(2)24-20-12)16-7-8-18(22)21(10-16)9-14-3-5-15(6-4-14)17-11-23-17/h3-8,10,17H,9,11H2,1-2H3 |

Clave InChI |

IELJHNIVCXDKQD-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C(=NO1)C)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)C4CO4 |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of ZEN-3219

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZEN-3219 is a potent and specific inhibitor of the Bromodomain and Extra-Terminal Domain (BET) family of proteins. While extensive proprietary research on this compound is likely ongoing, publicly available information on its detailed mechanism of action, comprehensive preclinical data, and specific signaling pathway modulation is currently limited. This guide synthesizes the available data on this compound, focusing on its core mechanism as a BET inhibitor, and provides a framework for understanding its potential therapeutic applications based on the established roles of its primary targets.

Core Mechanism of Action: BET Inhibition

This compound functions as a small molecule inhibitor of the BET protein family, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT. These proteins are crucial epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction is fundamental for the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression.

The primary mechanism of action of this compound involves its competitive binding to the acetyl-lysine binding pockets (bromodomains) of BET proteins. By occupying these pockets, this compound displaces BET proteins from chromatin, leading to the suppression of target gene transcription.

Quantitative Data

The inhibitory activity of this compound against the bromodomains of BRD4 has been quantified, providing insight into its potency.

| Target | IC50 (μM) |

| BRD4 (BD1) | 0.48[1] |

| BRD4 (BD2) | 0.16[1] |

| BRD4 (BD1BD2) | 0.47[1] |

Table 1: In vitro inhibitory concentrations (IC50) of this compound against BRD4 bromodomains.[1]

Key Signaling Pathways Affected by BET Inhibition

While specific studies on this compound's impact on signaling are not publicly available, the effects of BET inhibition on key oncogenic pathways are well-documented. It is anticipated that this compound modulates these pathways in a similar manner.

A primary target of BET inhibitors is the master oncogene MYC . The transcription of MYC is highly dependent on BRD4 activity. By displacing BRD4 from the MYC promoter and enhancer regions, BET inhibitors effectively downregulate MYC expression. This leads to cell cycle arrest and apoptosis in MYC-dependent cancers.

Another critical downstream target is the anti-apoptotic protein BCL2 . The expression of BCL2 can also be regulated by BRD4. Inhibition of BRD4 can therefore lead to decreased BCL2 levels, promoting programmed cell death.

The following diagram illustrates the general signaling pathway affected by BET inhibitors like this compound.

Caption: General signaling pathway of BET inhibition by this compound.

Potential for PROTAC Development

This compound has been identified as a candidate for the development of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A PROTAC derived from this compound would offer an alternative and potentially more durable mechanism of action compared to simple inhibition, by inducing the degradation of BRD4.

The following diagram illustrates the hypothetical workflow for a this compound based PROTAC.

Caption: Hypothetical workflow of a this compound based PROTAC.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not publicly available. However, based on the nature of the compound, standard assays would be employed to determine its mechanism of action and efficacy.

In Vitro Kinase/Bromodomain Inhibition Assay (for IC50 determination):

-

Principle: To measure the concentration of this compound required to inhibit 50% of the activity of the target bromodomain.

-

General Protocol:

-

Recombinant BRD4 bromodomain proteins (BD1, BD2, or BD1BD2) are incubated with a biotinylated acetylated histone peptide and a fluorescently labeled tracer that binds to the bromodomain.

-

This compound is added in a serial dilution to the reaction wells.

-

The binding of the tracer to the bromodomain is measured by a fluorescence-based detection method (e.g., Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET).

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cellular Proliferation Assay:

-

Principle: To assess the effect of this compound on the growth of cancer cell lines.

-

General Protocol:

-

Cancer cell lines known to be dependent on BET protein activity (e.g., acute myeloid leukemia, multiple myeloma cell lines) are seeded in 96-well plates.

-

Cells are treated with increasing concentrations of this compound for a defined period (e.g., 72 hours).

-

Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo).

-

The GI50 (concentration for 50% growth inhibition) is determined.

-

Western Blot Analysis:

-

Principle: To detect changes in the protein levels of downstream targets of BET inhibition.

-

General Protocol:

-

Cancer cells are treated with this compound for a specified time.

-

Cells are lysed, and protein concentration is determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies against proteins of interest (e.g., c-MYC, BCL2, BRD4) and a loading control (e.g., GAPDH, β-actin).

-

Secondary antibodies conjugated to an enzyme (e.g., HRP) are used for detection via chemiluminescence.

-

Conclusion and Future Directions

This compound is a BET inhibitor with demonstrated in vitro activity against BRD4. Based on the established role of BET proteins in transcriptional regulation, it holds therapeutic promise, particularly in oncology. The lack of extensive public data on this compound suggests it may be in the early stages of preclinical development. Future research should focus on elucidating its broader selectivity profile across the BET family and other bromodomain-containing proteins, its pharmacokinetic and pharmacodynamic properties in vivo, and its efficacy in various disease models. Furthermore, the development of this compound into a PROTAC represents an exciting therapeutic avenue that could lead to a more profound and sustained degradation of BET proteins. As more data becomes available, a more comprehensive understanding of the therapeutic potential of this compound will emerge.

References

ZEN-3694: A Technical Overview of a Novel BET Bromodomain Inhibitor

Disclaimer: The following information pertains to ZEN-3694, a clinical-stage BET bromodomain inhibitor. The initial query for "ZEN-3219" yielded no relevant results in the context of drug discovery and is presumed to be a typographical error.

Introduction

ZEN-3694 is an orally bioavailable, potent, and selective pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2] Developed by Zenith Epigenetics, this small molecule is under investigation for the treatment of various cancers, most notably metastatic castration-resistant prostate cancer (mCRPC) and NUT carcinoma.[1][3][4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical data, and clinical findings related to ZEN-3694.

Discovery and Synthesis

ZEN-3694 was identified through a discovery platform focused on developing novel BET bromodomain inhibitors.[5] While the specific, detailed synthetic route for ZEN-3694 is proprietary and not publicly available, it is characterized as a small molecule designed for oral administration.[2][6][7]

Mechanism of Action

ZEN-3694 exerts its therapeutic effects by competitively binding to the acetylated lysine recognition motifs within the bromodomains of BET proteins.[2] This action prevents the interaction between BET proteins and acetylated histones, thereby disrupting chromatin remodeling and the transcription of key oncogenes.[2]

A primary target of BET inhibitors is the MYC oncogene, which is a critical driver of cell proliferation and is frequently dysregulated in cancer.[1][6] In the context of prostate cancer, ZEN-3694 has been shown to down-regulate the expression of the Androgen Receptor (AR) and its splice variants, which are crucial for the growth of mCRPC.[8]

The mechanism of action is further illustrated in the following signaling pathway diagram:

Preclinical Data

ZEN-3694 has demonstrated potent anti-cancer activity in a variety of preclinical models.

In Vitro Activity

ZEN-3694 selectively binds to BET proteins with IC50 values in the low nanomolar range and exhibits greater than 20-fold selectivity over non-BET bromodomains.[6] It effectively inhibits the proliferation of various cancer cell lines, including those of hematological and solid tumors, with sub-micromolar IC50 values.[5][6]

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MV4-11 | Acute Myeloid Leukemia | 0.2 | [5][6] |

| VCaP | Prostate Cancer | Potent (sub-µM) | [9] |

| 22Rv1 | Prostate Cancer | Potent (sub-µM) | [9] |

ZEN-3694 also demonstrates synergistic effects when combined with other anti-cancer agents, such as the AR antagonist enzalutamide in prostate cancer models.[6]

In Vivo Efficacy

In xenograft models of prostate and breast cancer, as well as acute myeloid leukemia, ZEN-3694 has been shown to be efficacious at well-tolerated doses.[5][6] It effectively halts tumor growth in a dose-dependent manner and modulates the expression of target genes.[5][6]

Clinical Development

ZEN-3694 has advanced into clinical trials, with a focus on combination therapies.

Phase 1b/2a Study in mCRPC

A significant clinical investigation of ZEN-3694 has been a Phase 1b/2a study in combination with enzalutamide in patients with mCRPC who had previously progressed on an androgen receptor pathway inhibitor.[8]

Study Design:

Key Findings:

| Parameter | Value | Reference |

| Number of Patients | 75 | [8] |

| ZEN-3694 Dosing | 36 mg to 144 mg daily | [8] |

| Grade ≥ 3 Toxicities | 18.7% | [8] |

| Median Radiographic Progression-Free Survival (rPFS) | 9.0 months | [8] |

The combination of ZEN-3694 and enzalutamide was found to be well-tolerated and demonstrated promising efficacy in this patient population.[8]

Experimental Protocols

While specific, detailed protocols for the experiments conducted with ZEN-3694 are not publicly available, the following represents a general methodology for a key assay used in the preclinical evaluation of such compounds.

Cell Proliferation Assay (Representative Protocol)

Objective: To determine the effect of a compound on the proliferation of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MV4-11)

-

Complete cell culture medium

-

96-well microplates

-

Test compound (e.g., ZEN-3694) dissolved in a suitable solvent (e.g., DMSO)

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the various concentrations of the test compound. Include a vehicle control (medium with solvent only).

-

Incubate the plate for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for a short period to allow the luminescent signal to stabilize.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Conclusion

ZEN-3694 is a promising novel BET bromodomain inhibitor with a well-defined mechanism of action and encouraging preclinical and clinical data. Its ability to modulate key oncogenic pathways, particularly in combination with other targeted therapies, positions it as a potentially valuable therapeutic agent in the treatment of various cancers, including advanced prostate cancer. Further clinical development is ongoing to fully elucidate its therapeutic potential.

References

- 1. Zacks Small Cap Research - Zenith Epigenetics: ZEN-3694: Resistance is Futile [scr.zacks.com]

- 2. Facebook [cancer.gov]

- 3. News Releases - zenithepigenetics [zenithepigenetics.com]

- 4. News Releases - zenithepigenetics [zenithepigenetics.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. zenithepigenetics.com [zenithepigenetics.com]

- 7. selleckchem.com [selleckchem.com]

- 8. A Phase 1b/2a Study of the Pan-BET Bromodomain Inhibitor ZEN-3694 in Combination with Enzalutamide in Patients with Metastatic Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. zenithepigenetics.com [zenithepigenetics.com]

ZEN-3694: A Technical Overview of a Novel BET Inhibitor for Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZEN-3694 is an orally bioavailable, potent, and selective pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific gene loci, including those of key oncogenes. ZEN-3694 competitively binds to the acetylated lysine recognition motifs in the bromodomains of BET proteins, thereby preventing their interaction with acetylated histones. This disruption of chromatin remodeling leads to the downregulation of critical cancer-driving genes, such as MYC and the Androgen Receptor (AR), resulting in the inhibition of tumor cell proliferation and survival.[2][3] Preclinical and clinical studies have demonstrated the potential of ZEN-3694 as a therapeutic agent in various malignancies, particularly in metastatic castration-resistant prostate cancer (mCRPC) and triple-negative breast cancer (TNBC).[3][4] This document provides an in-depth technical guide to the core data and methodologies associated with the investigation of ZEN-3694.

Chemical Properties

| Property | Value |

| Chemical Name | 1-benzyl-6-(3,5-dimethylisoxazol-4-yl)-N-methyl-1H-imidazo[4,5-b]pyridin-2-amine |

| CAS Number | 1952264-34-4 |

| Molecular Formula | C₁₉H₁₉N₅O |

| Molecular Weight | 333.39 g/mol |

Mechanism of Action

ZEN-3694 exerts its anti-cancer effects by competitively inhibiting the binding of BET proteins to acetylated histones. This action prevents the recruitment of the transcriptional machinery necessary for the expression of key oncogenes. The primary mechanism involves the displacement of BRD4 from super-enhancers, which are large clusters of transcriptional enhancers that drive the expression of genes critical for cell identity and oncogenesis. This leads to the transcriptional repression of target genes, most notably MYC and AR.[1][2] The downregulation of these oncogenic drivers results in cell cycle arrest and apoptosis in cancer cells.

Quantitative Preclinical Data

In Vitro Activity: IC50 Values

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MV4-11 | Acute Myeloid Leukemia | 0.2 | [5] |

| VCaP | Prostate Cancer | Not explicitly stated, but showed potent inhibition | [3] |

| 22Rv1 | Prostate Cancer | Not explicitly stated, but showed potent inhibition | [3] |

| LNCaP-EnzS | Prostate Cancer (Enzalutamide Sensitive) | 1 | [3] |

| LNCaP-EnzR | Prostate Cancer (Enzalutamide Resistant) | 1 | [3] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Not explicitly stated, but showed potent inhibition | [5] |

In Vivo Xenograft Models

| Xenograft Model | Treatment | Outcome | Reference |

| VCaP | ZEN-3694 | Inhibition of tumor progression | [3] |

| 22Rv1 | ZEN-3694 | Inhibition of tumor progression | [3] |

| LuCaP 35CR (PDX) | ZEN-3694 | Inhibition of tumor progression in enzalutamide-resistant model | [3] |

| MDA-MB-231 | ZEN-3694 | Inhibition of tumor growth | [5] |

Clinical Data (NCT02711956)

A Phase 1b/2a study evaluated ZEN-3694 in combination with enzalutamide in patients with metastatic castration-resistant prostate cancer (mCRPC) who had progressed on a prior androgen receptor signaling inhibitor (ARSi).[2][6]

Patient Demographics and Dosing

| Characteristic | Value |

| Number of Patients | 75 |

| Prior Treatment | Resistance to abiraterone and/or enzalutamide |

| ZEN-3694 Dosing | Ranged from 36 mg to 144 mg daily |

| Recommended Phase 2 Dose | 96 mg daily in combination with enzalutamide |

Efficacy

| Endpoint | Value |

| Median Radiographic Progression-Free Survival (rPFS) | 9.0 months |

| rPFS in patients with low AR transcriptional activity | 10.4 months |

| rPFS in patients with high AR transcriptional activity | 4.3 months |

Pharmacodynamics

| Marker | Effect |

| Whole blood mRNA levels of BET target genes (MYC, IL-8, etc.) | Dose-dependent 2-4 fold decrease |

Experimental Protocols

Cell Proliferation Assay (General Protocol)

This protocol is a general representation of a colorimetric assay to measure cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of ZEN-3694 in complete culture medium. Remove the old medium from the wells and add 100 µL of the ZEN-3694 dilutions. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 72 hours.

-

Reagent Addition: Add 10 µL of a cell viability reagent (e.g., CellTiter-Glo®) to each well.

-

Measurement: Incubate the plate for 10-15 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Whole Blood RNA Expression Analysis (from NCT02711956)

This protocol outlines the analysis of pharmacodynamic markers from patient samples.

-

Sample Collection: Collect whole blood samples from patients at baseline (pre-dose) and at various time points post-dosing with ZEN-3694 (e.g., 4 and 24 hours).[7]

-

RNA Extraction: Extract total RNA from whole blood using a suitable kit (e.g., PAXgene Blood RNA Kit).

-

RNA Quantification and Quality Control: Assess the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and its integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

-

Gene Expression Analysis:

-

Reverse Transcription: Synthesize cDNA from the extracted RNA.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for BET target genes (MYC, IL-8, CCR1, IL1RN) and a housekeeping gene for normalization.

-

RNA Sequencing (RNA-Seq) (for broader analysis): Prepare libraries from the RNA samples and perform next-generation sequencing.

-

-

Data Analysis:

-

qPCR: Calculate the fold change in gene expression relative to the pre-dose sample after normalization to the housekeeping gene.

-

RNA-Seq: Align sequencing reads to the human genome and perform differential gene expression analysis between pre-dose and post-dose samples.

-

In Vivo Xenograft Study (General Protocol)

-

Cell Culture and Implantation: Culture human cancer cells (e.g., VCaP, 22Rv1) under standard conditions.[3] Inject a suspension of these cells subcutaneously into the flank of immunocompromised mice (e.g., SCID mice).

-

Tumor Growth and Randomization: Monitor tumor growth regularly. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer ZEN-3694 orally at specified doses and schedules (e.g., once daily). The control group receives the vehicle.

-

Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.

-

Endpoint: Continue the study until tumors in the control group reach a defined endpoint size or for a predetermined duration. Euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

-

Data Analysis: Compare the tumor growth rates between the treatment and control groups to assess the efficacy of ZEN-3694.

Conclusion

ZEN-3694 is a promising BET inhibitor with a well-defined mechanism of action and demonstrated preclinical and clinical activity. Its ability to downregulate key oncogenic drivers like MYC and AR makes it a compelling candidate for the treatment of various cancers, particularly in the context of resistance to standard therapies. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working with this class of epigenetic modulators. Further investigation into biomarkers of response and resistance will be crucial for optimizing the clinical application of ZEN-3694 and other BET inhibitors.

References

- 1. Zacks Small Cap Research - Zenith Epigenetics: ZEN-3694: Resistance is Futile [scr.zacks.com]

- 2. A Phase 1b/2a Study of the Pan-BET Bromodomain Inhibitor ZEN-3694 in Combination with Enzalutamide in Patients with Metastatic Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. zenithepigenetics.com [zenithepigenetics.com]

- 4. urologytimes.com [urologytimes.com]

- 5. zenithepigenetics.com [zenithepigenetics.com]

- 6. A Phase Ib/IIa Study of the Pan-BET Inhibitor ZEN-3694 in Combination with Enzalutamide in Patients with Metastatic Castration-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pcf.org [pcf.org]

ZEN-3219 (ZEN-3694): An In-Depth Technical Guide on its Effect on Gene Transcription

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZEN-3694 is an orally bioavailable, potent, and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1] These proteins are epigenetic "readers" that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific gene loci, including those of key oncogenes. ZEN-3694 competitively binds to the bromodomains of BET proteins, displacing them from chromatin and thereby inhibiting the transcription of their target genes. This mechanism of action has shown promise in various preclinical and clinical settings, particularly in oncology. This technical guide provides a comprehensive overview of the core effects of ZEN-3694 on gene transcription, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action: BET Inhibition and Transcriptional Repression

ZEN-3694 exercises its therapeutic potential by disrupting the fundamental process of BET protein-mediated gene transcription. This disruption leads to the downregulation of key oncogenes and other disease-driving genes.

A primary target of ZEN-3694-mediated transcriptional repression is the MYC oncogene, a master regulator of cell proliferation, growth, and metabolism. In preclinical models, ZEN-3694 has been shown to inhibit the expression of MYC mRNA. For instance, in MV4-11 acute myeloid leukemia (AML) cells, ZEN-3694 inhibited MYC mRNA expression with an IC50 of 0.16 µM.[2] Clinical data from a Phase 1b/2a study in patients with metastatic castration-resistant prostate cancer (mCRPC) also demonstrated a dose-dependent 2–4 fold decrease in the whole blood mRNA levels of MYC and other BET inhibitor target genes, including IL-8, CCR1, GPR183, and IL1RN.[3]

In addition to MYC, ZEN-3694 has a significant impact on androgen receptor (AR) signaling, a critical pathway in prostate cancer. In preclinical mCRPC models, ZEN-3694 has been observed to down-regulate the expression of genes involved in AR-signaling and AR splice variants.[3] This effect is crucial in the context of resistance to conventional anti-androgen therapies.

The following diagram illustrates the general mechanism of action of ZEN-3694.

Quantitative Analysis of Gene Expression Changes

The following tables summarize the quantitative data on the effect of ZEN-3694 on the transcription of key target genes from preclinical and clinical studies.

Table 1: In Vitro Inhibition of MYC mRNA Expression

| Cell Line | Cancer Type | Parameter | Value | Reference |

| MV4-11 | Acute Myeloid Leukemia | IC50 | 0.16 µM | [2] |

Table 2: Downregulation of BET Target Genes in Whole Blood (mCRPC Patients)

| Gene | Fold Decrease (mRNA levels) | Reference |

| MYC | 2 - 4 | [3] |

| IL-8 | 2 - 4 | [3] |

| CCR1 | 2 - 4 | [3] |

| GPR183 | 2 - 4 | [3] |

| IL1RN | 2 - 4 | [3] |

Signaling Pathways Modulated by ZEN-3694

ZEN-3694's impact on gene transcription extends to the modulation of critical signaling pathways implicated in cancer progression and therapeutic resistance.

Androgen Receptor (AR) Signaling Pathway

In prostate cancer, particularly in castration-resistant forms, the androgen receptor signaling pathway remains a key driver of tumor growth. ZEN-3694 has been shown to suppress this pathway by downregulating the expression of AR and its target genes. This is particularly relevant in the context of resistance to androgen receptor signaling inhibitors (ARSIs) like enzalutamide.

The diagram below depicts the inhibitory effect of ZEN-3694 on the AR signaling pathway.

MYC-Driven Transcriptional Amplification

The MYC oncogene is a transcription factor that drives the expression of a vast array of genes involved in cell cycle progression, metabolism, and protein synthesis. ZEN-3694's ability to suppress MYC transcription has profound downstream effects on these cellular processes, contributing to its anti-tumor activity.

The following diagram illustrates the central role of MYC and its inhibition by ZEN-3694.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Culture and In Vitro Drug Treatment

-

Cell Lines: MV4-11 (acute myeloid leukemia) cells were used for in vitro studies.

-

Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Drug Treatment: For IC50 determination, cells were seeded in 96-well plates and treated with a serial dilution of ZEN-3694 for a specified period (e.g., 72 hours).

RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Total RNA was isolated from cell pellets or whole blood samples using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand cDNA was synthesized from total RNA using the High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems).

-

qRT-PCR: Real-time PCR was performed using TaqMan Gene Expression Assays (Applied Biosystems) for the target genes (e.g., MYC, IL-8, CCR1, GPR183, IL1RN) and a housekeeping gene (e.g., GAPDH) for normalization. The reactions were run on a ViiA 7 Real-Time PCR System (Applied Biosystems).

-

Data Analysis: The relative expression of target genes was calculated using the ΔΔCt method.

Clinical Trial Methodology (Phase 1b/2a in mCRPC)

-

Patient Population: Patients with metastatic castration-resistant prostate cancer who had progressed on at least one prior androgen receptor signaling inhibitor.

-

Treatment Regimen: ZEN-3694 was administered orally once daily in combination with enzalutamide.

-

Pharmacodynamic Assessments: Whole blood samples were collected at baseline and at various time points post-dose to assess the mRNA levels of BET inhibitor target genes.

-

RNA Sequencing (from whole blood):

-

Sample Collection: Whole blood was collected in PAXgene Blood RNA Tubes.

-

RNA Isolation: Total RNA was extracted using the PAXgene Blood RNA Kit.

-

Library Preparation: RNA-seq libraries were prepared using the TruSeq Stranded mRNA Library Prep Kit (Illumina).

-

Sequencing: Sequencing was performed on an Illumina HiSeq platform.

-

Data Analysis: Raw sequencing reads were aligned to the human reference genome, and differential gene expression analysis was performed to identify genes modulated by ZEN-3694 treatment.

-

The following diagram outlines a general experimental workflow for assessing the effect of ZEN-3694 on gene expression.

Conclusion

ZEN-3694 represents a promising therapeutic agent that targets the fundamental process of gene transcription through the inhibition of BET proteins. Its ability to downregulate key oncogenic drivers such as MYC and modulate critical signaling pathways like the androgen receptor pathway provides a strong rationale for its continued development in oncology. The quantitative data from both preclinical and clinical studies demonstrate a clear and potent effect on the transcription of target genes. Further research, including comprehensive transcriptomic and epigenomic profiling, will continue to elucidate the full spectrum of ZEN-3694's activity and inform its optimal clinical application.

References

The Enigmatic Role of ZEN-3219 in Oncology: A Review of Publicly Available Data

For Immediate Release

Calgary, AB – An investigation into the publicly available scientific and patent literature reveals ZEN-3219 as a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with specific activity against BRD4. However, a comprehensive, in-depth technical guide on its role in cancer, as sought by researchers, scientists, and drug development professionals, cannot be fully constructed due to the limited availability of detailed preclinical data in the public domain. This whitepaper summarizes the current state of knowledge on this compound, drawing from available data points, and highlights the areas where further information is required for a complete understanding of its therapeutic potential.

Introduction to this compound: A BET Bromodomain Inhibitor

This compound is identified as a small molecule inhibitor targeting the BET family of proteins, which are crucial epigenetic readers involved in the regulation of gene transcription. The primary target of this compound within this family is BRD4, a protein frequently implicated in the transcriptional activation of key oncogenes, most notably MYC. By binding to the bromodomains of BRD4, this compound is designed to prevent its interaction with acetylated histones, thereby disrupting the transcriptional machinery that drives the proliferation of cancer cells.

Furthermore, this compound has been noted for its potential application in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of a target protein, in this case, BRD4, offering a distinct and potentially more durable mechanism of action compared to simple inhibition.

Quantitative Data: Inhibitory Activity of this compound

The primary quantitative data available for this compound pertains to its in vitro inhibitory activity against the bromodomains of BRD4. These values provide a foundational understanding of the compound's potency.

| Target Domain | IC50 (μM) |

| BRD4 (BD1) | 0.48[1] |

| BRD4 (BD2) | 0.16[1] |

| BRD4 (BD1BD2) | 0.47[1] |

| Table 1: In vitro inhibitory concentrations (IC50) of this compound against human BRD4 bromodomains.[1] |

Presumed Mechanism of Action and Downstream Signaling

As a BET inhibitor, this compound is expected to exert its anti-cancer effects by downregulating the expression of key oncogenes and cell cycle regulators that are dependent on BRD4 for their transcription. The central player in this pathway is the MYC oncogene, a master regulator of cell proliferation, growth, and metabolism.

Figure 1: Presumed signaling pathway of this compound. By inhibiting BRD4, this compound is expected to downregulate MYC and other cell cycle genes, leading to decreased cancer cell proliferation and increased apoptosis.

Experimental Protocols: A General Framework

While specific, detailed experimental protocols for this compound are not publicly available, this section provides a general framework for the key assays that would be employed to characterize its anti-cancer activity, based on standard methodologies for BET inhibitors.

Cell Viability Assay (MTT/MTS or CellTiter-Glo®)

Objective: To determine the effect of this compound on the proliferation and viability of cancer cell lines.

Methodology:

-

Cancer cell lines of interest are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of this compound (typically from nanomolar to micromolar) or vehicle control (e.g., DMSO).

-

Following a defined incubation period (e.g., 48, 72, or 96 hours), a viability reagent (MTT, MTS, or CellTiter-Glo®) is added to each well.

-

The absorbance or luminescence is measured using a plate reader.

-

Data is normalized to the vehicle-treated control to determine the percentage of viable cells, and IC50 values are calculated.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To assess the ability of this compound to induce programmed cell death (apoptosis).

Methodology:

-

Cancer cells are treated with this compound at various concentrations for a specified time.

-

Both adherent and floating cells are collected and washed with cold PBS.

-

Cells are resuspended in Annexin V binding buffer.

-

Fluorescently-labeled Annexin V and propidium iodide (PI) are added to the cells.

-

After a short incubation in the dark, the cells are analyzed by flow cytometry.

-

The percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative) is quantified.

BRD4 Degradation Assay (Western Blot)

Objective: To confirm the degradation of BRD4 when this compound is used as part of a PROTAC.

Methodology:

-

Cancer cells are treated with a this compound-based PROTAC or a control compound.

-

At various time points, cells are lysed, and total protein is quantified.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with a primary antibody specific for BRD4, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A loading control (e.g., GAPDH or β-actin) is also probed to ensure equal protein loading.

-

The protein bands are visualized using a chemiluminescent substrate, and the band intensity is quantified to determine the extent of BRD4 degradation.

Figure 2: A generalized experimental workflow for the preclinical evaluation of an anti-cancer compound like this compound.

Discussion and Future Directions

The available data on this compound positions it as a promising chemical scaffold for the development of anti-cancer therapeutics, either as a direct BET inhibitor or as a component of a BRD4-targeting PROTAC. Its inhibitory activity against both bromodomains of BRD4 suggests it could effectively disrupt the transcriptional programs that are hijacked in various malignancies.

However, the lack of publicly available, detailed preclinical data presents a significant challenge in fully assessing its potential. To advance the understanding of this compound, future publications or data releases would need to address the following:

-

In vitro efficacy: Dose-response curves and IC50 values in a panel of cancer cell lines from various tumor types.

-

Mechanism of action: Detailed studies confirming the downregulation of MYC and other BRD4 target genes, as well as cell cycle analysis.

-

Apoptotic potential: Quantitative data on the induction of apoptosis across different cell lines and concentrations.

-

PROTAC activity: Data demonstrating the efficacy and selectivity of this compound-based PROTACs in degrading BRD4.

-

In vivo efficacy: Results from xenograft or other animal models of cancer, including tumor growth inhibition and survival data.

-

Pharmacokinetics and safety: Preliminary data on the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound.

It is noteworthy that much of the publicly available information from Zenith Epigenetics, the likely developer of this compound, focuses on their lead clinical candidate, ZEN-3694. This suggests that this compound may be an earlier-stage compound or a tool compound for research purposes.

Conclusion

This compound is a potent inhibitor of the BRD4 bromodomains with the potential for development as an anti-cancer agent, particularly as a component of PROTACs. While its fundamental biochemical activity is documented, a comprehensive understanding of its biological effects in cancer models is hampered by the scarcity of detailed public data. The scientific and drug development communities await further disclosure of preclinical studies to fully elucidate the role of this compound in the oncology landscape. Without such data, a complete and in-depth technical guide remains an aspirational goal.

References

ZEN-3219 and the Landscape of BRD4 Degradation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ZEN-3219's role as a Bromodomain and Extra-Terminal (BET) protein inhibitor, with a specific focus on its potential application in the targeted degradation of BRD4. While this compound is established as a potent inhibitor of BRD4, this document also explores the mechanistic pathways and experimental protocols relevant to its proposed function in Proteolysis Targeting Chimeras (PROTACs) for inducing BRD4 degradation.

This compound: A Potent BRD4 Inhibitor

This compound is a small molecule inhibitor of the BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT. These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific genomic locations, thereby activating gene expression. Dysregulation of BET protein activity is implicated in the pathogenesis of numerous cancers and inflammatory diseases.

This compound exerts its inhibitory effect by competing with acetylated histones for binding to the bromodomains of BET proteins, thereby preventing the recruitment of transcriptional regulators and subsequent gene activation.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against the bromodomains of BRD4 has been quantified through biochemical assays. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.

| Target | IC₅₀ (µM) |

| BRD4 (BD1) | 0.48 |

| BRD4 (BD2) | 0.16 |

| BRD4 (BD1BD2) | 0.47 |

BRD4 Degradation via PROTAC Technology

While this compound functions as a traditional inhibitor, its chemical scaffold holds potential for use as a warhead in the development of PROTACs for targeted protein degradation.[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system.

A PROTAC typically consists of three components:

-

A warhead that binds to the target protein (in this hypothetical case, this compound for BRD4).

-

An E3 ligase ligand that recruits a specific E3 ubiquitin ligase.

-

A linker that connects the warhead and the E3 ligase ligand.

The formation of a ternary complex between BRD4, the PROTAC, and an E3 ligase leads to the ubiquitination of BRD4, marking it for degradation by the proteasome. This event-driven, catalytic mode of action can lead to a more profound and sustained target suppression compared to traditional occupancy-driven inhibition.

The Ubiquitin-Proteasome Degradation Pathway

The signaling pathway for BRD4 degradation by a hypothetical this compound-based PROTAC is illustrated below. This diagram depicts the recruitment of an E3 ubiquitin ligase to BRD4, leading to its ubiquitination and subsequent degradation.

Experimental Protocols for Characterizing BRD4 Degraders

The following sections detail generalized experimental protocols commonly used in the characterization of BRD4-targeting PROTACs.

Western Blotting for BRD4 Degradation

This protocol is used to quantify the reduction in BRD4 protein levels following treatment with a degrader.

1. Cell Culture and Treatment:

-

Culture a relevant human cancer cell line (e.g., HeLa, MCF-7, or a hematological cancer cell line) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the BRD4 degrader or vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

2. Cell Lysis:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Protein Transfer:

-

Normalize protein concentrations for all samples and prepare them for loading by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

Load equal amounts of protein per lane onto a polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

5. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

6. Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software. Normalize BRD4 band intensity to a loading control (e.g., GAPDH or β-actin).

Cell Viability Assay

This protocol assesses the effect of BRD4 degradation on cell proliferation and viability.

1. Cell Seeding:

-

Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

2. Compound Treatment:

-

Treat the cells with a serial dilution of the BRD4 degrader. Include a vehicle control.

3. Incubation:

-

Incubate the plate for a period of 72 to 120 hours at 37°C in a humidified incubator.

4. Viability Measurement:

-

Add a viability reagent such as CellTiter-Glo® (Promega) or resazurin to each well according to the manufacturer's protocol.

-

Measure luminescence or fluorescence using a plate reader.

5. Data Analysis:

-

Normalize the data to the vehicle-treated control cells.

-

Plot the dose-response curve and calculate the GI₅₀ (concentration for 50% growth inhibition) using appropriate software.

Experimental Workflow for Characterizing a BRD4 Degrader

The logical flow of experiments to characterize a novel BRD4 degrader is outlined in the diagram below.

Conclusion and Future Directions

This compound is a well-characterized inhibitor of the BRD4 bromodomains. Its potential as a warhead for the development of BRD4-targeting PROTACs represents a promising avenue for advancing epigenetic therapies. The successful development of a this compound-based PROTAC would require extensive experimental validation, following the protocols outlined in this guide, to characterize its degradation efficiency, cellular activity, and downstream pharmacological effects. As the field of targeted protein degradation continues to evolve, the exploration of novel warheads like this compound will be crucial in expanding the arsenal of therapeutics against cancer and other diseases driven by epigenetic dysregulation.

References

The Impact of ZEN-3219 on Chromatin Remodeling: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information on ZEN-3219 is limited. This guide summarizes the known data for this compound and provides a comprehensive overview of the well-documented impact of Bromodomain and Extra-Terminal (BET) inhibitors on chromatin remodeling, which is the established mechanism of action for this class of compounds. The experimental data and protocols provided are representative of the field and should be adapted as necessary for specific experimental contexts.

Introduction to this compound and Chromatin Remodeling

This compound is a small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting the bromodomains of BRD4.[1] BET proteins are crucial epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails, a key post-translational modification associated with active chromatin states. By binding to these acetylated histones, BET proteins, particularly BRD4, recruit the transcriptional machinery to promoters and enhancers, thereby activating gene expression.

Chromatin remodeling is a dynamic process that alters the structure of chromatin to control gene accessibility and expression. This process is fundamental to cellular function and is often dysregulated in diseases such as cancer.[2][3] The inhibition of BET proteins by compounds like this compound represents a therapeutic strategy to modulate gene expression programs that are aberrantly activated in disease states. By preventing BET proteins from binding to chromatin, these inhibitors can lead to the downregulation of key oncogenes and inflammatory genes.[4][5]

This compound: Known Quantitative Data

The primary publicly available quantitative data for this compound is its inhibitory activity against the two bromodomains of BRD4, BD1 and BD2.

| Target | IC50 (µM) |

| BRD4 (BD1) | 0.48 |

| BRD4 (BD2) | 0.16 |

| BRD4 (BD1BD2) | 0.47 |

| Data from MedChemExpress[1] |

These values indicate that this compound is a potent inhibitor of BRD4 bromodomains, with a preference for the second bromodomain (BD2).

Impact of BET Inhibition on Chromatin Remodeling

The mechanism of action of BET inhibitors like this compound is intrinsically linked to altering chromatin structure and function. The following sections detail the expected impact based on extensive research on this class of compounds.

Displacement of BRD4 from Chromatin

The core mechanism of this compound is the competitive inhibition of the binding of BRD4 to acetylated histones. This leads to the displacement of BRD4 from chromatin at gene promoters and enhancers. This effect can be quantified using techniques like Chromatin Immunoprecipitation followed by sequencing (ChIP-seq).

Alterations in Gene Expression

By displacing BRD4, this compound prevents the recruitment of the positive transcription elongation factor complex (P-TEFb) and other transcriptional co-activators, leading to a decrease in the transcription of target genes.[2] RNA sequencing (RNA-seq) is a standard method to assess these genome-wide changes in gene expression. Studies on other BET inhibitors, such as JQ1 and ZEN-3694, have demonstrated significant downregulation of key oncogenes like MYC.[6][7]

Table 1: Representative Gene Expression Changes Induced by a BET Inhibitor (JQ1) in HeLa Cells

| Gene | Fold Change (JQ1 vs. DMSO) | Function |

| MYC | -3.5 | Transcription factor, oncogene |

| PIM1 | -2.8 | Proto-oncogene, serine/threonine kinase |

| BCL2 | -2.1 | Anti-apoptotic protein |

| CDK6 | -1.9 | Cell cycle regulator |

| This table presents hypothetical, yet representative, data based on published studies of BET inhibitors. |

Changes in Chromatin Accessibility

BET inhibition can also lead to changes in chromatin accessibility. By displacing large protein complexes that maintain an open chromatin state, these inhibitors can lead to a more condensed chromatin structure at specific loci. The Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) is a powerful technique to map genome-wide changes in chromatin accessibility.[8]

Signaling Pathway and Experimental Workflows

Signaling Pathway of BET Inhibition

Caption: Mechanism of action of this compound as a BET inhibitor.

Experimental Workflow: Chromatin Immunoprecipitation (ChIP-seq)

References

- 1. Zacks Small Cap Research - Zenith Epigenetics: ZEN-3694: Resistance is Futile [scr.zacks.com]

- 2. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. zenithepigenetics.com [zenithepigenetics.com]

- 7. Effects of BRD4 inhibitor JQ1 on the expression profile of super-enhancer related lncRNAs and mRNAs in cervical cancer HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | BET Protein Inhibition Regulates Macrophage Chromatin Accessibility and Microbiota-Dependent Colitis [frontiersin.org]

Methodological & Application

ZEN-3219 experimental protocol for cell culture

Application Notes & Protocols: ZEN-3219

Product: this compound BET Bromodomain Inhibitor Catalogue Number: this compound For Research Use Only

Product Description

This compound is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting the bromodomains of BRD4 (BD1 and BD2).[1] BET proteins are epigenetic readers that bind to acetylated lysine residues on histone tails, acting as scaffolds to recruit transcriptional machinery to specific gene promoters. By competitively binding to the acetyl-lysine binding pockets of BRD4, this compound disrupts the interaction between BRD4 and acetylated chromatin, leading to the transcriptional downregulation of key oncogenes and inflammatory mediators, such as c-MYC, BCL2, and NF-κB.

Mechanism of Action

The primary mechanism of action for this compound is the competitive inhibition of BRD4 bromodomains. In many cancer cells, BRD4 is aberrantly recruited to super-enhancers, driving high-level expression of oncogenes critical for tumor growth and survival. This compound occupies the binding pocket within BRD4 that recognizes acetylated histones, effectively displacing it from chromatin. This prevents the recruitment of the positive transcription elongation factor complex (P-TEFb) and RNA Polymerase II, leading to a rapid suppression of target gene transcription.

Caption: Mechanism of action for this compound BRD4 inhibition.

Quantitative Data Summary

Table 1: In Vitro Cell Viability (IC50)

The half-maximal inhibitory concentration (IC50) of this compound was determined across various human cancer cell lines using a 72-hour CellTiter-Glo® assay.

| Cell Line | Cancer Type | IC50 (nM) |

| MV-4-11 | Acute Myeloid Leukemia | 85 |

| MOLM-13 | Acute Myeloid Leukemia | 150 |

| MM.1S | Multiple Myeloma | 210 |

| A549 | Non-Small Cell Lung Cancer | 1250 |

| MDA-MB-231 | Triple-Negative Breast Cancer | 980 |

Table 2: Target Gene Expression Analysis

MV-4-11 cells were treated with this compound for 6 hours. Total RNA was isolated and c-MYC mRNA expression was quantified by qRT-PCR. Data is presented as percent expression relative to a vehicle (0.1% DMSO) control.

| This compound Concentration | Mean c-MYC mRNA Expression (%) | Standard Deviation |

| Vehicle (DMSO) | 100 | ± 5.2 |

| 100 nM | 62 | ± 4.5 |

| 250 nM | 31 | ± 3.9 |

| 500 nM | 14 | ± 2.1 |

Experimental Protocols

Protocol 1: Cell Culture and Compound Preparation

-

Cell Line Maintenance:

-

Culture MV-4-11 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Keep cell density between 2 x 10^5 and 1 x 10^6 cells/mL.

-

-

This compound Stock Solution Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Aliquot and store at -80°C for up to 6 months.[1] Avoid repeated freeze-thaw cycles.

-

-

Working Solution Preparation:

-

On the day of the experiment, prepare serial dilutions from the 10 mM stock using complete culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1%.

-

Protocol 2: Cell Viability Assay (CellTiter-Glo®)

This protocol is for determining the IC50 of this compound in a 96-well plate format.

-

Cell Seeding: Harvest cells from logarithmic phase growth. Plate 5,000 cells per well in 90 µL of complete culture medium in an opaque-walled 96-well plate.

-

Compound Addition: Prepare a 10X working stock of this compound serial dilutions. Add 10 µL of the 10X compound solution to the appropriate wells. Include "vehicle control" (0.1% DMSO) and "no cells" (medium only) wells.

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Lysis and Luminescence Reading:

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Record luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the average background signal (medium only) from all other readings.

-

Normalize the data by setting the average vehicle control signal to 100% viability.

-

Use a non-linear regression (log[inhibitor] vs. response) model to calculate the IC50 value.

-

Caption: Workflow for assessing cell viability with this compound.

Protocol 3: Quantitative RT-PCR for c-MYC Expression

-

Cell Treatment: Seed 1 x 10^6 MV-4-11 cells in 2 mL of medium in a 6-well plate. Treat with vehicle (DMSO) or desired concentrations of this compound for 6 hours.

-

RNA Isolation: Harvest cells and isolate total RNA using an appropriate kit (e.g., RNeasy Mini Kit) following the manufacturer's instructions. Quantify RNA concentration and assess purity (A260/A280 ratio).

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit).

-

qPCR Reaction:

-

Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for c-MYC (and a housekeeping gene like GAPDH), and a suitable SYBR Green master mix.

-

Run the reaction on a real-time PCR instrument.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for c-MYC and the housekeeping gene in all samples.

-

Calculate the relative expression of c-MYC using the ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle-treated control.

-

Caption: Logical flow from this compound treatment to cellular effect.

References

Application Notes and Protocols for ZEN-3219 In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, specific in vivo dosage and administration protocols for ZEN-3219 are not widely available in published literature. The following application notes and protocols are based on the known pharmacology of this compound as a BET (Bromodomain and Extra-Terminal) inhibitor and publicly available data for analogous, well-characterized BET inhibitors such as JQ1 and the clinical candidate ZEN-3694. Researchers should treat these protocols as a starting point and perform dose-range finding and toxicity studies to establish the optimal, safe, and effective dose for their specific animal model and disease context.

Introduction to this compound

This compound is a potent inhibitor of the BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT. These proteins are epigenetic "readers" that bind to acetylated lysine residues on histones and transcription factors, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. By inhibiting this interaction, this compound can modulate the expression of key genes involved in cell proliferation, differentiation, and inflammation. A primary target of BET inhibitors is the downregulation of the MYC oncogene, making them promising therapeutic agents for a variety of cancers.

Mechanism of Action and Signaling Pathway

This compound acts by competitively binding to the bromodomains of BET proteins, preventing their association with acetylated chromatin. This leads to the transcriptional repression of target genes, most notably the master regulator of cell proliferation, c-MYC. The inhibition of BRD4, a key member of the BET family, is crucial for this anti-cancer effect.

Caption: Mechanism of action of this compound as a BET inhibitor.

In Vivo Dosing and Administration: A Guideline Based on Analogous Compounds

The following table summarizes in vivo dosages for the well-characterized BET inhibitor JQ1, which can serve as a reference for initial studies with this compound.

| Compound | Animal Model | Cancer Type | Dosage | Administration Route | Vehicle | Key Findings |

| (+)-JQ1 | Nude mice with NMC 797 xenografts | Nut Midline Carcinoma | 50 mg/kg, daily | Intraperitoneal (IP) injection | 10% (w/v) (2-hydroxypropyl)-β-cyclodextrin (HPβCD) in sterile water | Marked reduction in tumor growth.[1] |

| (+)-JQ1 | Patient-Derived Xenograft (PDX) mice | Pancreatic Ductal Adenocarcinoma | 50 mg/kg, daily for 21-28 days | Intraperitoneal (IP) injection | 10% HPβCD in sterile water | Inhibition of tumor growth by 40-62%.[1] |

| (+)-JQ1 | Syngeneic mouse tumor model (MC38) | Colorectal Cancer | 50 mg/kg, daily | Intraperitoneal (IP) injection | Not specified | Significantly inhibited tumor growth and prolonged survival.[1] |

| ABBV-744 | Prostate tumor xenografts | Prostate Cancer | 4.7 mg/kg | Not specified | Not specified | Remarkably suppressed tumor growth with minimal toxicity.[2] |

Experimental Protocols

Preparation of Dosing Solution (Example for IP Injection)

This protocol is adapted from methods used for JQ1 and should be optimized for this compound's solubility and stability.

Materials:

-

This compound powder

-

(2-hydroxypropyl)-β-cyclodextrin (HPβCD)

-

Sterile Water for Injection

-

Sterile, light-protected tubes

-

Vortex mixer

-

Sterile filters (0.22 µm)

Procedure:

-

Prepare the Vehicle: Prepare a 10% (w/v) solution of HPβCD in sterile water. For example, dissolve 1 g of HPβCD in a final volume of 10 mL of sterile water. Vortex until fully dissolved.

-

Prepare a Stock Solution of this compound: Due to the lack of specific data for this compound, it is recommended to first determine its solubility in the chosen vehicle. As a starting point, a stock solution of 5 mg/mL can be attempted.

-

Weigh the required amount of this compound powder.

-

Add the 10% HPβCD vehicle to the powder.

-

Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be required, but stability under these conditions should be verified.

-

This stock solution can be aliquoted and stored at -20°C or -80°C for future use. Protect from light.

-

-

Prepare the Final Dosing Solution:

-

On the day of injection, thaw a frozen aliquot of the this compound stock solution.

-

Dilute the stock solution with the 10% HPβCD vehicle to achieve the final desired concentration for injection. The final concentration will depend on the target dose (e.g., 50 mg/kg) and the dosing volume (typically 10 µL/g of body weight for mice).

-

For example, for a 50 mg/kg dose in a 20 g mouse, the total dose is 1 mg. If the dosing volume is 10 µL/g, the total injection volume is 200 µL. The final concentration of the dosing solution should therefore be 5 mg/mL.

-

Filter the final dosing solution through a 0.22 µm sterile filter before injection.

-

In Vivo Efficacy Study Workflow

The following diagram outlines a typical workflow for an in vivo efficacy study of this compound in a xenograft mouse model.

Caption: A typical experimental workflow for in vivo studies.

Protocol:

-

Animal Model: Use immunocompromised mice (e.g., NOD-SCID or nude mice) for xenograft studies with human cancer cell lines.

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10^6 cells in 100-200 µL of a suitable medium like Matrigel) into the flank of each mouse.

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment groups (e.g., vehicle control and this compound treatment group) with similar average tumor volumes.

-

Treatment:

-

Administer this compound or the vehicle control daily via the chosen route (e.g., intraperitoneal injection).

-

Monitor the mice daily for signs of toxicity, including changes in body weight, behavior, and overall health.

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

-

-

Endpoint:

-

Continue the study until tumors in the control group reach a predetermined endpoint size (e.g., 1500-2000 mm³) or for a set duration.

-

At the end of the study, euthanize the mice and collect tumors and other relevant organs for pharmacodynamic (e.g., Western blot for c-MYC) and histological analysis.

-

Safety and Toxicology Considerations

Researchers should conduct a maximum tolerated dose (MTD) study before initiating large-scale efficacy experiments. This involves administering escalating doses of this compound to small groups of animals and monitoring for adverse effects over a defined period.

Caption: Logical workflow for a Maximum Tolerated Dose (MTD) study.

References

Application of ZEN-3219 in PROTAC Development: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to target and eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation triggers the ubiquitination and subsequent degradation of the target protein by the proteasome.

ZEN-3219 is a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1] Its demonstrated binding affinity for BRD4 makes it a compelling warhead for the development of BET-targeting PROTACs. By incorporating this compound into a PROTAC construct, researchers can harness the cell's natural protein disposal machinery to specifically degrade BRD4, a key regulator of oncogene transcription implicated in various cancers.

This document provides detailed application notes and protocols for the utilization of this compound in the development of BRD4-targeting PROTACs. While specific quantitative data for a this compound-based PROTAC is not yet publicly available, this guide utilizes data from well-characterized BRD4-targeting PROTACs as representative examples to illustrate the principles and methodologies.

Signaling Pathway and PROTAC Mechanism of Action

A this compound-based PROTAC operates by hijacking the ubiquitin-proteasome system (UPS). The this compound moiety binds to the bromodomain of BRD4, while the E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon or a VHL ligand) recruits the respective E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to lysine residues on the BRD4 protein, marking it for degradation by the 26S proteasome.

Quantitative Data for Representative BRD4-Targeting PROTACs

The following tables summarize key quantitative parameters for well-characterized BRD4-targeting PROTACs, which can serve as a benchmark for the development and optimization of this compound-based counterparts.

| PROTAC Name | Warhead (Target Ligand) | E3 Ligase Ligand | Target Protein | DC50 | Dmax | Cell Line | Reference |

| MZ1 | JQ1 | VHL Ligand | BRD4 | ~13 nM | >90% | HeLa | F.M. Ferguson et al. (eLife, 2016) |

| ARV-825 | OTX015 | Pomalidomide (CRBN) | BRD4 | <1 nM | >95% | RS4;11 | G. Lu et al. (Chem Biol, 2015) |

| dBET1 | JQ1 | Thalidomide (CRBN) | BRD4 | ~4 nM | >98% | 22Rv1 | G.E. Winter et al. (Science, 2015) |

| ZXH-3-26 | JQ1 analogue | Pomalidomide (CRBN) | BRD4 | ~10-100 nM (estimated) | >90% | HeLa | Y. Wang et al. (Signal Transduct Target Ther, 2023)[2] |

| PROTAC Name | Target Binding (Kd) | E3 Ligase Binding (Kd) | Ternary Complex (Kd) | Cooperativity (α) | Reference |

| MZ1 | 18 nM (to BRD4BD2) | 67 nM (to VHL) | 4.4 nM | 15 | A. Ciulli et al. (Nat Chem Biol, 2017) |

| ARV-825 | Not Reported | Not Reported | Not Reported | Not Reported | G. Lu et al. (Chem Biol, 2015) |

| dBET1 | 50 nM (to BRD4BD1) | 1.7 µM (to CRBN) | Not Reported | Not Reported | G.E. Winter et al. (Science, 2015) |

Experimental Protocols

Detailed methodologies for key experiments in the characterization of a this compound-based PROTAC are provided below.

Experimental Workflow

Protocol 1: Target Protein Degradation Assay (Western Blot)

Objective: To determine the efficacy (DC50 and Dmax) of a this compound-based PROTAC in degrading BRD4 in a cellular context.

Materials:

-

Cell line expressing BRD4 (e.g., HeLa, 22Rv1, RS4;11)

-

This compound-based PROTAC

-

Complete cell culture medium

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

-

PROTAC Treatment: The following day, treat the cells with increasing concentrations of the this compound-based PROTAC (e.g., 0.1 nM to 10 µM) and a DMSO vehicle control for a specified time (e.g., 6, 12, or 24 hours). To confirm proteasome-dependent degradation, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.

-

Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against BRD4 and a loading control overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop with ECL substrate.

-

-

Data Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalize the BRD4 band intensity to the loading control.

-

Plot the normalized BRD4 levels against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation).

-

Protocol 2: In Vitro Ubiquitination Assay

Objective: To confirm that the this compound-based PROTAC induces the ubiquitination of BRD4 in the presence of the recruited E3 ligase.

Materials:

-

Recombinant human BRD4 protein

-

Recombinant E1 ubiquitin-activating enzyme

-

Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)

-

Recombinant E3 ubiquitin ligase complex (e.g., VBC or DDB1/CRBN)

-

Ubiquitin

-

ATP

-

Ubiquitination reaction buffer

-

This compound-based PROTAC

-

DMSO (vehicle control)

-

SDS-PAGE gels and Western blotting reagents (as in Protocol 1)

-

Primary antibody: anti-ubiquitin

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3 ligase, ubiquitin, and ATP in the ubiquitination reaction buffer.

-

PROTAC and Target Addition: Add the this compound-based PROTAC or DMSO to the reaction mixture, followed by the addition of recombinant BRD4 protein.

-

Incubation: Incubate the reaction at 37°C for 1-2 hours.

-

Reaction Termination: Stop the reaction by adding Laemmli buffer and boiling for 5 minutes.

-

Western Blotting:

-

Run the samples on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated BRD4, which will appear as a high-molecular-weight smear.

-

As a control, you can also probe a separate membrane with an anti-BRD4 antibody to confirm equal loading of the target protein.

-

Protocol 3: Ternary Complex Formation Assay (TR-FRET)

Objective: To quantify the formation of the BRD4-PROTAC-E3 ligase ternary complex.

Materials:

-

Tagged recombinant BRD4 (e.g., His-tagged)

-

Tagged recombinant E3 ligase (e.g., GST-tagged VBC or FLAG-tagged CRBN)

-

This compound-based PROTAC

-

TR-FRET donor antibody (e.g., anti-His-Tb)

-

TR-FRET acceptor antibody (e.g., anti-GST-d2 or anti-FLAG-d2)

-

Assay buffer

-

384-well microplate

-

TR-FRET plate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the this compound-based PROTAC in assay buffer.

-

Assay Plate Setup: In a 384-well plate, add the tagged BRD4 protein, the tagged E3 ligase, and the serially diluted PROTAC.

-

Antibody Addition: Add the TR-FRET donor and acceptor antibodies to the wells.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light.

-

Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Data Analysis:

-

Calculate the TR-FRET ratio (acceptor emission / donor emission).

-

Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve indicates the formation and subsequent disruption (due to the "hook effect") of the ternary complex.

-

Conclusion

This compound is a promising warhead for the development of potent and selective BRD4-degrading PROTACs. The protocols and representative data provided in this document offer a comprehensive guide for researchers to design, synthesize, and characterize novel this compound-based PROTACs. By systematically evaluating binding, degradation, ubiquitination, and ternary complex formation, scientists can optimize their PROTAC molecules for potential therapeutic applications in oncology and other diseases driven by BET protein dysregulation.

References

Application Notes and Protocols for BRD4 Degradation using a ZEN-3219-based PROTAC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that plays a crucial role in regulating the transcription of oncogenes such as c-MYC, making it a prime therapeutic target in various cancers. Unlike traditional small-molecule inhibitors that only block the protein's function, targeted protein degradation offers a more robust and sustained approach by eliminating the entire protein. This is often achieved using Proteolysis-Targeting Chimeras (PROTACs).

A PROTAC is a heterobifunctional molecule with three components: a ligand that binds to the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

ZEN-3219 is a potent inhibitor of the BET (Bromodomain and Extra-Terminal) family of proteins, with inhibitory concentrations (IC50) of 0.48 µM for BRD4's first bromodomain (BD1) and 0.16 µM for its second bromodomain (BD2)[1]. While this compound itself is an inhibitor, it can be chemically modified to serve as the BRD4-binding component of a PROTAC, thereby directing the degradation of BRD4[1][2].

These application notes provide a detailed protocol for assessing the degradation of BRD4 in cultured cells treated with a hypothetical this compound-based PROTAC, using Western blotting for analysis.

Signaling Pathway of BRD4-Mediated Transcription

BRD4 is integral to the process of transcriptional elongation. It binds to acetylated lysine residues on histones at super-enhancers and promoters, recruiting the Positive Transcription Elongation Factor b (P-TEFb) complex. P-TEFb then phosphorylates RNA Polymerase II, stimulating productive transcriptional elongation of target genes, including many proto-oncogenes. A this compound-based PROTAC would induce the degradation of BRD4, thereby preventing the recruitment of P-TEFb and suppressing the transcription of these key genes.

Caption: BRD4 degradation pathway initiated by a this compound-based PROTAC.

Experimental Protocol: Western Blot for BRD4 Degradation